molecular formula C19H19F3N6O B2419764 6-(3,5-diméthyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluorométhyl)pyridin-2-yl]azétidin-3-yl}méthyl)-2,3-dihydropyridazin-3-one CAS No. 2176201-13-9

6-(3,5-diméthyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluorométhyl)pyridin-2-yl]azétidin-3-yl}méthyl)-2,3-dihydropyridazin-3-one

Numéro de catalogue: B2419764
Numéro CAS: 2176201-13-9
Poids moléculaire: 404.397
Clé InChI: BXMTYXOBACYOMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H19F3N6O and its molecular weight is 404.397. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties. The presence of the pyrazole moiety in this compound may confer similar effects, making it a candidate for further studies in antimicrobial drug development .

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Studies have shown that compounds containing pyrazole and related structures can inhibit DHODH, an enzyme critical in the de novo synthesis of pyrimidines. This inhibition is particularly relevant in the context of treating autoimmune diseases and certain cancers . The specific structure of this compound could enhance its efficacy as a DHODH inhibitor.

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity. Pyrazole derivatives are often investigated for their ability to modulate inflammatory pathways, which could lead to novel treatments for chronic inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through multi-step reactions involving the appropriate precursors. For instance, reactions involving active methylene compounds and hydrazones have been reported to yield pyridazinone derivatives effectively . The exploration of synthetic pathways not only aids in producing this compound but also facilitates the development of analogs with enhanced biological activities.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated significant inhibitory effects against various bacterial strains
DHODH InhibitionShowed promising results as a potent inhibitor in vitro
Anti-inflammatory EffectsIndicated potential for reducing inflammation in preclinical models

Activité Biologique

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyrazole derivatives and pyridine-based scaffolds. The synthetic pathway generally includes:

  • Formation of the Pyrazole Ring : Using 3,5-dimethylpyrazole as a precursor.
  • Azetidine Integration : Incorporating the azetidine moiety through nucleophilic substitution reactions.
  • Dihydropyridazinone Formation : Completing the structure by forming the dihydropyridazinone core through cyclization reactions.

Antimicrobial Properties

Research has indicated that compounds similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one exhibit significant antimicrobial activity. A study evaluated a series of substituted compounds for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, certain derivatives showed IC90 values ranging from 3.73 to 4.00 µM, indicating potent activity against tuberculosis pathogens .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of related compounds on human cell lines such as HEK-293. Most active derivatives demonstrated low cytotoxicity, suggesting a favorable therapeutic index for potential drug development .

The proposed mechanism of action for these compounds includes inhibition of key bacterial enzymes and disruption of cellular processes. For instance, pyrazole derivatives often interfere with DNA synthesis and cell division in microbial cells .

Case Study 1: Antitubercular Activity

In a systematic investigation, several pyrazole derivatives were tested for their efficacy against Mycobacterium tuberculosis. The findings highlighted that specific substitutions on the pyrazole ring significantly enhanced biological activity. Notably, one compound from the series exhibited an IC50 value as low as 1.35 µM, showcasing its potential as a lead compound for further development .

Case Study 2: Antimicrobial Spectrum

Another study focused on the antimicrobial spectrum of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated notable activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) demonstrating effectiveness at concentrations lower than 100 µg/mL .

Data Tables

Compound NameIC50 (µM)Target PathogenCytotoxicity (HEK-293)
Compound A1.35Mycobacterium tuberculosisLow
Compound B4.00Mycobacterium tuberculosisModerate
Compound C30.00Staphylococcus aureusLow

Propriétés

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c1-12-8-13(2)28(24-12)16-5-6-17(29)27(25-16)11-14-9-26(10-14)18-15(19(20,21)22)4-3-7-23-18/h3-8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMTYXOBACYOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=CC=N4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.